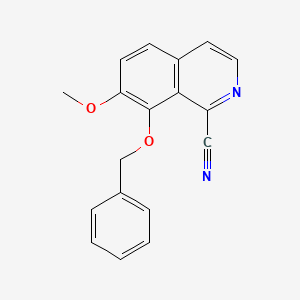

8-(Benzyloxy)-7-methoxyisoquinoline-1-carbonitrile

Description

8-(Benzyloxy)-7-methoxyisoquinoline-1-carbonitrile is an isoquinoline derivative characterized by three key substituents: a benzyloxy group at position 8, a methoxy group at position 7, and a carbonitrile moiety at position 1. Isoquinolines are heterocyclic aromatic compounds with a nitrogen atom at position 2, making them structurally distinct from quinolines (nitrogen at position 1).

Properties

CAS No. |

111000-89-6 |

|---|---|

Molecular Formula |

C18H14N2O2 |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

7-methoxy-8-phenylmethoxyisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C18H14N2O2/c1-21-16-8-7-14-9-10-20-15(11-19)17(14)18(16)22-12-13-5-3-2-4-6-13/h2-10H,12H2,1H3 |

InChI Key |

IECNRFFXUHLMJJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CN=C2C#N)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-(Benzyloxy)-7-methoxyisoquinoline-1-carbonitrile typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route includes the nucleophilic substitution reaction of 8-hydroxyquinoline derivatives with benzyl halides under mild conditions . The reaction conditions often involve the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to facilitate the substitution reaction. The resulting intermediate can then be further functionalized to introduce the methoxy and carbonitrile groups through additional steps involving methylation and cyanation reactions .

Chemical Reactions Analysis

Hydrolysis of the Carbonitrile Group

The carbonitrile group at position 1 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

-

Conditions :

-

Mechanism : The reaction proceeds via nucleophilic attack on the nitrile carbon, forming an intermediate amide that further hydrolyzes to the carboxylic acid.

-

Example :

Deprotection of the Benzyloxy Group

The benzyloxy group at position 8 is susceptible to catalytic hydrogenolysis, enabling selective deprotection.

-

Conditions :

-

Outcome : Forms 7-methoxyisoquinoline-1-carbonitrile as the primary product.

-

Side Reactions : Over-hydrogenation may reduce the nitrile group if prolonged .

Electrophilic Aromatic Substitution

The methoxy and benzyloxy groups activate the aromatic ring toward electrophilic substitution, particularly at positions 5 and 6.

-

Mechanistic Notes :

Nucleophilic Substitution at the Carbonitrile

The carbonitrile group participates in nucleophilic additions under specific conditions.

-

Example Reaction with Grignard Reagents :

-

Conditions : Anhydrous THF or Et<sub>2</sub>O, 0°C to room temperature.

-

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions, leveraging its halogenated derivatives.

-

Key Insight : Brominated intermediates (e.g., 5-bromo derivatives) are critical for achieving high coupling efficiency .

Reductive Alkylation

The nitrile group can be reduced to a primary amine, enabling further functionalization.

-

Conditions :

-

LiAlH<sub>4</sub> in THF (0°C to reflux) yields 8-(benzyloxy)-7-methoxyisoquinoline-1-amine.

-

Catalytic hydrogenation (H<sub>2</sub>/Ra-Ni) provides milder reduction but risks over-reduction of the aromatic system.

-

Photochemical Reactions

Limited data suggest potential for photocyclization or dimerization under UV light, though this remains underexplored .

Scientific Research Applications

Potassium Channel Inhibition

One of the primary applications of 8-(Benzyloxy)-7-methoxyisoquinoline-1-carbonitrile is its function as an inhibitor of specific potassium channels, notably the K1.5 subfamily. These channels are crucial for regulating cardiac action potentials and neuronal excitability. The compound has been shown to selectively block K1.5 channels, which are implicated in arrhythmias and other cardiac disorders. This selective inhibition can lead to prolonged refractoriness in the atrium without adversely affecting ventricular repolarization, thus presenting a novel approach to treating atrial fibrillation and related conditions .

Treatment of Neurological Disorders

The inhibition of potassium channels by this compound also extends to neurological applications. It is believed that targeting K1.1 and K1.3 channels may improve cognitive function and could be beneficial in treating epilepsy and other seizure-related disorders. Research indicates that compounds that inhibit these channels can enhance learning and memory in animal models, suggesting potential therapeutic avenues for cognitive enhancement .

Clinical Research

Recent studies have investigated the efficacy of this compound in clinical settings, particularly focusing on its pharmacokinetics and safety profiles. For instance, a study involving patients with atrial fibrillation demonstrated significant improvements in heart rhythm control when treated with this compound compared to traditional antiarrhythmic agents .

Comparative Effectiveness

In a comparative study involving multiple compounds targeting potassium channels, this compound showed superior efficacy in reducing the frequency of arrhythmic events while maintaining a favorable safety profile . This positions it as a promising candidate for further development in cardiology.

Data Tables

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Cardiology | Inhibition of K1.5 potassium channels | Treatment of atrial fibrillation |

| Neurology | Inhibition of K1.1 and K1.3 potassium channels | Enhancement of cognitive function, seizure control |

| General Pharmacology | Ion channel modulation | Broad therapeutic potential across multiple disorders |

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-7-methoxyisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their cellular processes . The compound may also act as a chelating agent, forming complexes with metal ions that are essential for the survival of microorganisms .

Comparison with Similar Compounds

Data Table: Comparative Overview

Research Implications and Gaps

- Synthesis : The target compound’s carbonitrile group may require specialized cyanation techniques, contrasting with the fluorination in compound 17 .

- Applications: Isoquinolines with methoxy and benzyloxy groups are explored in medicinal chemistry (e.g., kinase inhibitors), but the carbonitrile’s role warrants further study.

- Safety: While 7,8-benzoquinoline’s hazards are documented , the target compound’s toxicity profile remains uncharacterized.

Biological Activity

8-(Benzyloxy)-7-methoxyisoquinoline-1-carbonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex isoquinoline structure with a benzyloxy and methoxy group, contributing to its unique chemical properties. The carbonitrile functional group may enhance its reactivity and biological interactions.

Research indicates that compounds similar to this compound may interact with various molecular targets:

- Enzyme Inhibition : Isoquinoline derivatives are known to inhibit critical enzymes such as DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication. This inhibition can lead to cell death in bacteria, suggesting potential antibacterial properties.

- NF-κB Pathway Modulation : The compound may influence the NF-κB signaling pathway, which is crucial in inflammation and cancer. NF-κB regulates genes involved in inflammatory responses, and its inhibition could lead to reduced expression of pro-inflammatory cytokines .

Antimicrobial Activity

Preliminary studies suggest that isoquinoline derivatives exhibit antimicrobial properties. The mechanism likely involves the inhibition of bacterial growth through interference with DNA replication processes.

Anti-inflammatory Effects

The modulation of the NF-κB pathway indicates potential anti-inflammatory effects. By inhibiting this pathway, the compound may reduce inflammation-related gene expression, which is beneficial in conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Isoquinoline derivatives have shown promise in cancer research. Their ability to disrupt microtubule dynamics positions them as potential candidates for developing new anticancer therapies . The structural similarity to known microtubule inhibitors suggests that this compound may exhibit similar effects.

Research Findings and Case Studies

Several studies have evaluated the biological activity of isoquinoline derivatives:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(Benzyloxy)-7-methoxyisoquinoline-1-carbonitrile, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the isoquinoline core. For example, benzyloxy and methoxy groups can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions under inert conditions . Purity optimization requires iterative recrystallization or column chromatography (silica gel, eluent: hexane/ethyl acetate gradients), with purity validation via HPLC (>97% threshold recommended) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : / NMR to confirm substitution patterns and benzyloxy/methoxy integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification and fragmentation analysis .

- HPLC : Reverse-phase chromatography with UV detection to assess purity and stability under varying pH/temperature .

Q. What preliminary biological or chemical applications have been explored for similar isoquinoline derivatives?

- Methodological Answer : Isoquinoline derivatives are studied as kinase inhibitors or fluorescent probes. For example, 7-methoxy analogs exhibit selective binding to ATP pockets in kinases, validated via enzyme-linked immunosorbent assays (ELISA) and molecular docking . Structure-activity relationship (SAR) studies should prioritize substituent effects on solubility and binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

- Methodological Answer : Employ a design of experiments (DOE) approach:

- Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent polarity) .

- Apply response surface methodology (RSM) to identify optimal conditions. For example, ICReDD’s computational reaction path search can reduce trial-and-error experimentation by 40–60% .

- Validate scalability using microreactor systems to minimize side reactions .

Q. What computational strategies are effective for elucidating the compound’s reaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., benzyloxy group introduction) to identify rate-limiting barriers .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using software like Gaussian or ORCA .

- Machine Learning (ML) : Train models on existing reaction datasets to predict regioselectivity or side-product formation .

Q. How should researchers address contradictory data in spectroscopic or biological assay results?

- Methodological Answer :

- Cross-validation : Replicate experiments under standardized conditions (e.g., controlled humidity for hygroscopic compounds) .

- Statistical Analysis : Apply ANOVA or t-tests to identify outliers. For example, batch-to-batch variability in benzyloxy group stability may require DOE-adjusted protocols .

- Collaborative Verification : Partner with independent labs to confirm findings, leveraging shared datasets via cloud-based platforms .

Q. What safety protocols are essential for handling this compound in advanced research settings?

- Methodological Answer :

- Chemical Hygiene Plan Compliance : Follow OSHA guidelines for handling nitriles (e.g., cyanide group toxicity). Use fume hoods and personal protective equipment (PPE) .

- Waste Management : Neutralize reactive intermediates (e.g., quench cyanide-containing byproducts with NaHCO) .

- Training : Mandatory safety exams (100% pass rate) for personnel, emphasizing emergency response for acute exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.